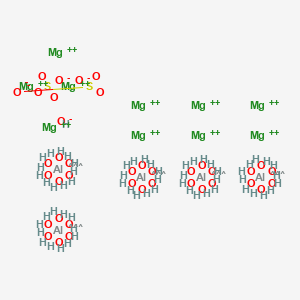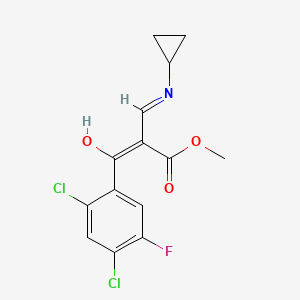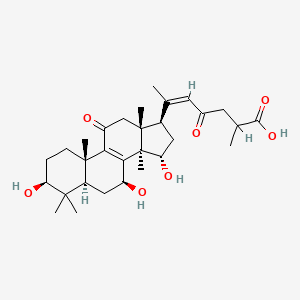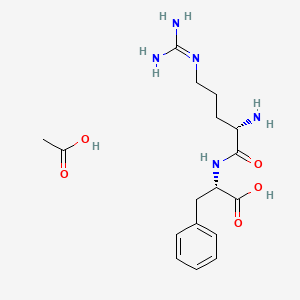
Lewis A 三糖
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lewis A trisaccharide is a carbohydrate molecule that has been the focus of scientific research for many years. This molecule is composed of three sugar units, namely, N-acetylglucosamine, fucose, and galactose. Lewis A trisaccharide is known to play a crucial role in many biological processes, including cell adhesion, inflammation, and cancer metastasis.
科学的研究の応用
癌細胞増殖の抑制
Lewis A (Le a) 三糖は、マンノース結合タンパク質に対する炭水化物リガンドであり、癌細胞増殖に対する強力な阻害活性を示します {svg_1}. これは特に、ヒト大腸癌細胞で観察されています {svg_2}.
Lewis 血族の抗原
Lewis A (Le a) 三糖は、Lewis 血族の抗原として同定されている糖脂質の構成成分です {svg_3}. このため、免疫学や輸血医学において重要な意味を持っています。
N-結合型糖タンパク質の構成成分
Lewis A タンデムリピートを持つ N-結合型糖タンパク質は、ヒト大腸癌細胞株 SW1116 から単離されています {svg_4}. これらの糖タンパク質は、細胞間相互作用、免疫応答、病原体認識など、さまざまな生物学的プロセスにおいて重要な役割を果たしています。
タンデムリピートの合成
Lewis A ユニットは合成することができ、高い収率で容易にアクセプターおよびドナーに変換することができます {svg_5}. Lewis A タンデムリピートフレームワークとしてのヘキササッカライドおよびドデカサッカライドの立体選択的アセンブリが達成されています {svg_6}.
農業への応用
Vibrio sp. C42 のアルギン酸リアーゼ AlyC7 は、三糖生成リアーゼとして特徴付けられており、農業への応用がなされています {svg_7}. 20 μg/mL で調製されたアルギン酸オリゴ糖 (AOS) は、レタス、トマト、小麦、トウモロコシの根長を増加させました {svg_8}.
ヒト樹状細胞への標的化
表面に Lewis X 三糖を有するリポソームは、ヒト樹状細胞を効率的に標的化することがわかっています {svg_9}. これは、免疫療法やワクチン開発分野において潜在的な応用可能性を秘めています。
作用機序
Target of Action
The primary targets of Lewis A Trisaccharide, also known as the Lewis antigen (Le), are certain eukaryotic and prokaryotic cells . The Lewis antigen is a series of α1→3/α1→4 fucosylated oligosaccharide epitopes derived from the Galβ1→3/1→4GlcNAcβ1→R carbohydrate backbone . It has been identified on the surface of these cells .
Mode of Action
It is known that the α1→3 or α1→4 fucose in lewis glyco-epitopes is attached to the glcnac residue . This interaction with its targets leads to various changes in the cells.
Biochemical Pathways
It is known that lewis epitopes have been implicated in the regulation of cell biological events, such as cell signaling, growth, apoptosis, adhesion, and migration .
Pharmacokinetics
It is known that lewis antigens are mainly synthesized in epithelial cells and the digestive system .
Result of Action
The molecular and cellular effects of Lewis A Trisaccharide’s action are diverse. Some Lewis epitopes have been recognized as tumor markers and are being used in the clinical diagnosis and prognosis of certain cancers . They have also been found to be involved in the pathogenesis of stomach disorders and embryo development .
Action Environment
The action, efficacy, and stability of Lewis A Trisaccharide can be influenced by various environmental factors. For instance, Lewis antigens can exist in various tissues in the form of free oligosaccharides or protein conjugates . Furthermore, the expression of these antigens on epithelial tumors is associated with tumor progression, metastatic spread, and poor prognosis, as well as the potential for immune evasion .
将来の方向性
The field of glycobiology, which includes the study of substances like the Lewis A Trisaccharide, is poised for a boom in drug development . Glycobiology has already produced several drugs that have improved human health or are currently being translated to the clinic . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .
生化学分析
Biochemical Properties
Lewis A Trisaccharide interacts with various biomolecules. It is a carbohydrate ligand for a mannose binding protein that shows potent inhibitory activity against carcinoma growth . The Lewis A Trisaccharide is involved in cell signaling, growth, apoptosis, adhesion, and migration .
Cellular Effects
Lewis A Trisaccharide has significant effects on various types of cells and cellular processes. It efficiently targets human dendritic cells . It is also found on the surface of erythrocytes and is a tumor-related antigen .
Molecular Mechanism
The mechanism of action of Lewis A Trisaccharide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms a mannose binding protein-carbohydrate complex, which shows potent inhibitory activity against growth of human colorectal carcinoma cells .
Temporal Effects in Laboratory Settings
It is known that Lewis A Trisaccharide is a component of glycolipids that have been identified as antigens of the Lewis blood group .
Dosage Effects in Animal Models
The effects of Lewis A Trisaccharide vary with different dosages in animal models. For instance, bull sperm binding to oviductal epithelium is mediated by a Ca2±dependent lectin on sperm that recognizes Lewis A Trisaccharide .
Metabolic Pathways
Lewis A Trisaccharide is involved in multiple metabolic pathways. It is a component of glycolipids and is structurally related to the sugar determinants of the human ABH (O) blood group antigen system .
Transport and Distribution
Lewis A Trisaccharide is transported and distributed within cells and tissues. It is a component of glycolipids that have been identified on the surface of certain eukaryotic and prokaryotic cells .
Subcellular Localization
The subcellular localization of Lewis A Trisaccharide is primarily on the surface of cells. It is a major component of the glycan structures on the surface of HL-60 cells and is found on the surface of erythrocytes .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lewis A trisaccharide can be achieved through a convergent approach, where three monosaccharide units are synthesized separately and then joined together in the final step.", "Starting Materials": [ "D-glucose", "D-galactose", "N-acetyl-D-glucosamine", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ { "Step 1": "Synthesis of the first monosaccharide unit (D-glucose)", "Reaction": "Protect the hydroxyl groups of D-glucose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as trifluoromethanesulfonic anhydride (Tf2O) and react with a suitable leaving group to form the desired glycoside." }, { "Step 2": "Synthesis of the second monosaccharide unit (D-galactose)", "Reaction": "Protect the hydroxyl groups of D-galactose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 3": "Synthesis of the third monosaccharide unit (N-acetyl-D-glucosamine)", "Reaction": "Protect the hydroxyl and amine groups of N-acetyl-D-glucosamine with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 4": "Coupling of the three monosaccharide units", "Reaction": "Remove the protecting groups from the three monosaccharide units and activate the anomeric carbon of the first monosaccharide unit with an activating agent such as silver triflate (AgOTf). React the activated first monosaccharide unit with the hydroxyl group of the second monosaccharide unit to form a disaccharide. Repeat the process to attach the third monosaccharide unit to the disaccharide to form the desired Lewis A trisaccharide." } ] } | |
CAS番号 |
56570-03-7 |
分子式 |
C20H35NO15 |
分子量 |
529.5 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1 |
InChIキー |
HHQLEBOUBWWITP-MBKDEEHCSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
物理的記述 |
Solid |
同義語 |
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)


![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)